REACTION_CXSMILES
|
[CH:1]1([C:4]2[CH:9]=[C:8]([CH3:10])[C:7]([N+:11]([O-])=O)=[CH:6][N:5]=2)[CH2:3][CH2:2]1.Cl.C([O-])(O)=O.[Na+]>CO.[Zn]>[CH:1]1([C:4]2[N:5]=[CH:6][C:7]([NH2:11])=[C:8]([CH3:10])[CH:9]=2)[CH2:3][CH2:2]1 |f:2.3|
|
Name
|
|
Quantity
|
201 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=NC=C(C(=C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
9.6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
376 mg
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred 18 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×)
|
Type
|
CUSTOM
|
Details
|
The combined organics were dried (Phase Separator)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
2.22 min.
|
Duration
|
2.22 min
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C1=CC(=C(C=N1)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |